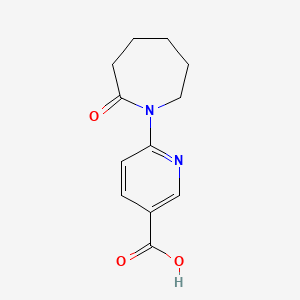

6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid

Description

BenchChem offers high-quality 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-4-2-1-3-7-14(11)10-6-5-9(8-13-10)12(16)17/h5-6,8H,1-4,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDAXCLGUBILBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characteristics of Pyridine-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

The pyridine-3-carboxylic acid (niacin) scaffold represents a cornerstone in medicinal chemistry, serving as the structural parent for critical NAD+ precursors, dyslipidemia therapeutics, and neuroprotective agents.[1] For drug development professionals, the challenge lies not in the synthesis of these derivatives, but in mastering their complex physicochemical behavior.[1]

This guide dissects the electronic duality of the 3-substituted pyridine ring—specifically the interplay between the basic pyridine nitrogen and the acidic/neutral 3-substituent. We analyze how this zwitterionic potential impacts solubility profiling, solid-state polymorphism, and analytical quantification.[1]

Molecular Architecture & Electronic Properties[1][2]

The core distinction in this class of derivatives lies between the free acid (Nicotinic Acid ) and its amide (Nicotinamide ). Understanding the electronic push-pull mechanisms is a prerequisite for predicting formulation stability.[1]

The Zwitterionic Equilibrium (Nicotinic Acid)

Unlike standard carboxylic acids, pyridine-3-carboxylic acid is amphoteric.[1][2]

-

Acidic Center: The C3-carboxyl group (pKa

2.0).[1][2] -

Basic Center: The pyridine ring nitrogen (pKa

4.8).[1][2]

In aqueous solution, the proton migrates from the carboxyl group to the ring nitrogen, forming a zwitterion (inner salt).[1] This species dominates at the isoelectric point (pI

Electronic Withdrawal (Nicotinamide)

In nicotinamide, the carboxyl is replaced by a carboxamide.[1][2] The amide group is electron-withdrawing (

-

Impact: The electron-withdrawing nature of the amide lowers the basicity of the ring nitrogen (pKa

3.35) compared to the carboxylate anion of nicotinic acid (pKa

Visualization: pH-Dependent Speciation

The following diagram illustrates the critical protonation states that dictate solubility and membrane permeability.

Figure 1: Speciation of Nicotinic Acid.[1][2][3] The zwitterionic species represents the solubility minimum, a critical parameter for precipitation-based purification.

Physicochemical Profiling: Data & Analysis

The following data aggregates consensus values from potentiometric titration and shake-flask solubility experiments.

Comparative Property Table[1][2]

| Property | Nicotinic Acid (Niacin) | Nicotinamide (Niacinamide) | Implications for Development |

| Molecular Weight | 123.11 g/mol | 122.12 g/mol | High ligand efficiency.[1][2] |

| pKa (Ring N) | 4.85 (as anion) | 3.35 (neutral) | Nicotinamide is a weaker base; less likely to form stable salts with weak acids.[1][2] |

| pKa (Substituent) | 2.07 (COOH) | ~14 (Amide, non-ionizable) | Nicotinic acid requires pH > 5 for full solubility; Nicotinamide is pH-independent.[1][2] |

| LogP (Oct/Water) | 0.22 | -0.37 | Nicotinamide is significantly more hydrophilic.[1][2] |

| Water Solubility | ~18 mg/mL (25°C) | ~1000 mg/mL (25°C) | Nicotinamide is preferred for high-concentration liquid formulations.[1][2] |

| Melting Point | 236.6 °C | 128 - 131 °C | Lower Mp of amide suggests weaker lattice forces (easier dissolution).[1][2] |

Solubility Causality

-

Nicotinic Acid: Exhibits a U-shaped solubility curve.[1][2] High solubility at pH < 1 (cation) and pH > 6 (anion).[1] Minimum solubility occurs near pH 3.5–4.0 (Zwitterion).[1]

-

Nicotinamide: High solubility is maintained across the pH range because it does not form a lattice-stabilized zwitterion.[1][2] However, its high hydroscopicity requires strict humidity control during tablet compression.[1]

Solid-State Characterization: The Polymorph Challenge

Polymorphism is the silent killer of bioavailability in this class.[1] Nicotinamide, in particular, is notorious for its metastable forms.[1]

Nicotinamide Polymorphism

Recent melt-crystallization studies have identified up to nine polymorphs of nicotinamide.

-

Form I (Stable): The thermodynamic product.[1][2] Triclinic. Most suitable for storage.[1]

-

Metastable Forms: Often formed during rapid spray-drying or lyophilization.[1][2] These can revert to Form I during shelf storage, causing tablet crumbling or dissolution rate changes.[1]

Protocol: Differential Scanning Calorimetry (DSC) Screening

To ensure batch consistency, the following thermal protocol is recommended for every API lot:

-

Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000).[1][2]

-

Sample: 2–5 mg in hermetically sealed aluminum pan (pinhole lid).

-

Ramp: 10°C/min from 25°C to 150°C.

-

Criteria:

Analytical Methodologies: HPLC Protocol

Quantifying these derivatives requires overcoming their polarity.[1] Standard C18 columns often fail to retain nicotinic acid due to its high water solubility, leading to elution in the void volume.[1]

Recommended Method: Ion-Pairing RP-HPLC

This method uses an ion-pairing agent to increase the retention of the polar pyridine ring on a hydrophobic column.[1]

System Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1][2]

-

Temperature: 25°C.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 261 nm (Nicotinic acid

) and 262 nm (Nicotinamide).[1]

Mobile Phase:

-

Solvent A: 10 mM Sodium 1-Heptanesulfonate (Ion-Pairing Agent) in Water, pH adjusted to 2.5 with Phosphoric Acid.

-

Solvent B: Acetonitrile.[1]

-

Isocratic Ratio: 85% A / 15% B.[1]

Why this works: At pH 2.5, the pyridine ring is protonated (positively charged).[1] The heptanesulfonate anion forms a neutral ion pair with the pyridine, allowing it to interact with the C18 stationary phase, ensuring separation from the solvent front.

Workflow Visualization

Figure 2: Analytical Workflow.[1][2] Critical step: Acidification of mobile phase to pH 2.5 ensures consistent protonation for ion-pairing.

Biological Implications & Pharmacokinetics[1]

The physicochemical differences detailed above directly translate to biological performance.[1]

-

Absorption Window:

-

Blood-Brain Barrier (BBB) Penetration:

-

Nicotinamide (LogP -0.37, neutral) crosses the BBB more effectively than Nicotinic acid, making it the preferred scaffold for neuroprotective indications (e.g., NAD+ repletion in neurodegeneration).[1]

-

-

Flush Response:

-

The rapid absorption of free Nicotinic Acid triggers the GPR109A receptor in Langerhans cells, causing flushing.[1]

-

Formulation Strategy: Exploiting the low solubility of the zwitterionic form (or using extended-release wax matrices) slows dissolution, reducing the

spike and mitigating the flush.

-

References

-

PubChem. Nicotinic Acid (Compound).[1][2] National Library of Medicine.[1] Available at: [Link][1]

-

PubChem. Nicotinamide (Compound).[1][2][4] National Library of Medicine.[1] Available at: [Link][1]

-

Li, X., et al. (2020). Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization and Crystal Structure Prediction.[1][2][5][6] ChemRxiv.[1] Available at: [Link][1]

-

Daniels, D. et al. Solubility of Nicotinic Acid and Nicotinamide in Carbon Dioxide.[1][2] Journal of Chemical & Engineering Data.[1] Available at: [Link][1]

-

Zarghi, A. et al. Simultaneous determination of nicotinic acid and its metabolites in human plasma using HPLC.[1][2] Int J Vitam Nutr Res.[1][7] Available at: [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula analysis of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid

Topic: Molecular Weight and Formula Analysis of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid Content Type: Technical Analysis Guide Author Persona: Senior Application Scientist

Executive Summary

This guide details the structural verification, physicochemical properties, and analytical protocols for 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid . As a functionalized nicotinic acid derivative featuring a seven-membered lactam (caprolactam) fused to the pyridine core, this molecule presents unique ionization behaviors in Mass Spectrometry (MS) and distinct shift patterns in Nuclear Magnetic Resonance (NMR). This document serves as a standard operating procedure (SOP) for researchers validating this compound in drug discovery scaffolds.

Part 1: Theoretical Physicochemical Profile[1][2]

Before initiating wet-lab analysis, we must establish the theoretical baseline. The molecule consists of a central pyridine ring substituted at the C3 position with a carboxylic acid and at the C6 position with a 2-oxoazepan-1-yl moiety (N-linked caprolactam).

Structural Constants

| Property | Value | Notes |

| Chemical Formula | C₁₂H₁₄N₂O₃ | Confirmed via degree of unsaturation analysis.[1] |

| Molecular Weight (Average) | 234.25 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 234.1004 Da | Critical for High-Resolution Mass Spectrometry (HRMS) matching (Tolerance < 5 ppm). |

| Exact Mass | 234.100443 | Calculated for ¹²C, ¹H, ¹⁴N, ¹⁶O. |

| ClogP (Predicted) | ~1.2 - 1.5 | Moderately polar; likely soluble in DMSO, MeOH, and warm Ethanol. |

| pKa (Acid) | ~3.8 - 4.2 | Attributed to the pyridine-3-carboxylic acid moiety. |

| pKa (Base) | ~1.0 - 2.0 | The pyridine nitrogen is less basic due to the electron-withdrawing lactam at C6. |

Elemental Composition Analysis

For elemental analysis (CHN) validation, the theoretical mass fractions are:

-

Carbon (C): 61.53%

-

Hydrogen (H): 6.02%

-

Nitrogen (N): 11.96%

-

Oxygen (O): 20.49%

Part 2: Analytical Strategy & Causality

As scientists, we do not simply "run samples"; we interrogate molecular behavior. The analytical strategy for this compound relies on exploiting its amphoteric nature (acidic COOH and basic N-heterocycles).

Mass Spectrometry Logic (HRMS)

-

Ionization Mode: We utilize Electrospray Ionization (ESI) .[2][3]

-

Positive Mode (ESI+): Preferred for structural elucidation. The pyridine nitrogen and the lactam oxygen are protonation sites.[2] We expect a strong

peak at m/z 235.1077 . -

Negative Mode (ESI-): Preferred for quantitation. The carboxylic acid deprotonates readily to form

, often providing a cleaner baseline with fewer adducts than positive mode.

-

-

Fragmentation Prediction:

-

Loss of Water (-18 Da): Characteristic of the carboxylic acid (forming an acylium ion).

-

Loss of CO (-28 Da): Common in lactam ring contractions.

-

Lactam Ring Opening: The 7-membered ring is entropically strained; high collision energy (CE) will likely cleave the C-N bond or open the ring.

-

NMR Connectivity Logic

-

¹H NMR (DMSO-d₆):

-

Acidic Proton: Broad singlet >11 ppm (COOH).

-

Pyridine Region: Three distinct aromatic protons. The proton at C2 (adjacent to N and COOH) will be most deshielded (~8.8 ppm).

-

Aliphatic Region: The azepane ring presents as a set of multiplets. The

adjacent to the Carbonyl (C2') and the

-

Part 3: Experimental Protocols

High-Resolution LC-MS Protocol

Objective: Confirm formula

Reagents:

-

LC-MS Grade Methanol (MeOH)

-

LC-MS Grade Water

-

Formic Acid (FA) for ESI+ / Ammonium Acetate for ESI-

Workflow:

-

Sample Prep: Dissolve 1 mg of compound in 1 mL DMSO. Dilute 1:100 into 50:50 MeOH:Water (+0.1% FA). Final concentration ~10 µg/mL.

-

Chromatography (UPLC):

-

Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

-

Gradient: 5% B to 95% B over 5 mins (A: Water+0.1% FA, B: MeCN+0.1% FA).

-

Why: The carboxylic acid makes the compound polar; starting at low organic % ensures retention and separation from the solvent front.

-

-

MS Settings (Q-TOF/Orbitrap):

-

Source Voltage: 3.5 kV.

-

Capillary Temp: 300°C.

-

Scan Range: m/z 100 – 600.

-

Synthesis & Impurity Analysis (Contextual)

Understanding the likely synthesis (Nucleophilic Aromatic Substitution -

-

Reaction: 6-Chloronicotinic acid + Caprolactam

Product. -

Key Impurities to Watch:

-

Hydrolysis of Caprolactam

Aminocaproic acid. -

Residual 6-Chloronicotinic acid (m/z ~157).

-

Part 4: Visualization of Analytical Logic

Analytical Workflow Diagram

This diagram outlines the decision tree for validating the molecular weight and purity.

Caption: Analytical workflow for validating molecular weight and purity using dual-polarity LC-MS.

Fragmentation Pathway (ESI+)

Understanding how the molecule breaks apart confirms its structure.

Caption: Predicted ESI+ fragmentation pathway showing characteristic neutral losses.

Part 5: Data Interpretation Guide

Interpreting the Mass Spectrum

When reviewing the spectrum for 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid:

-

Isotope Pattern: Look for the M+1 peak (¹³C isotope). For a C12 molecule, the M+1 intensity should be approximately 13.2% of the parent peak (1.1% × 12 carbons). Significant deviation suggests co-eluting impurities.

-

Adducts:

-

In ESI+: Watch for

at m/z 257.09. -

In ESI-: Watch for

dimers if concentration is too high.

-

Troubleshooting

-

Problem: No signal in ESI+.

-

Cause: The carboxylic acid might be suppressing ionization in positive mode if the mobile phase pH is too high.

-

Solution: Ensure 0.1% Formic Acid is present to protonate the basic nitrogen.

-

-

Problem: Split peaks in LC.

-

Cause: The compound is amphoteric. At neutral pH, it may exist as a zwitterion.

-

Solution: Buffer the aqueous mobile phase (e.g., Ammonium Acetate pH 4.5) or use strong acid (0.1% TFA) to lock the protonation state.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59676, Nicotinic acid (Structural Analog). Retrieved from [Link]

-

Budzikiewicz, H., et al. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic Acid Esters.[4] Phosphorus and Sulfur and the Related Elements.[4][5] Retrieved from [Link][4]

-

NIST Mass Spectrometry Data Center. Pyridine-3-carboxylic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Marinković, A. D., et al. (2009). ESI-MS spectra of substituted pyridinones (Lactam analogs). Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

The Pivotal Role of the Pyridine-3-Carboxylic Acid Scaffold in Medicinal Chemistry: A Technical Guide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1] Among its isomers, the pyridine-3-carboxylic acid (nicotinic acid) framework has garnered significant attention for its versatile biological activities and synthetic tractability. This technical guide provides an in-depth analysis of the pyridine-3-carboxylic acid core as a medicinal chemistry scaffold. We will explore its fundamental physicochemical properties, common synthetic routes, and diverse pharmacological applications, including its role in developing anti-inflammatory, antibacterial, and cardiovascular agents. Furthermore, we will delve into a forward-looking perspective on the strategic modification of this scaffold, with a particular focus on the hypothetical, yet rationally designed, 6-(2-oxoazepan-1-yl) substituent to modulate pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

Introduction: The Pyridine-3-Carboxylic Acid Scaffold - A Privileged Heterocycle

Pyridine and its derivatives are ubiquitous in drug design, prized for their ability to engage in a wide range of intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination.[1] The nitrogen atom in the pyridine ring not only imparts basicity but also influences the electronic distribution of the ring, making it susceptible to various chemical modifications. The pyridine-3-carboxylic acid (nicotinic acid) scaffold, in particular, offers a unique combination of features:

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and interaction with biological targets.

-

The Carboxylic Acid Group: A versatile functional handle for forming esters, amides, and other derivatives.[1] It can also act as a hydrogen bond donor and acceptor, and can coordinate with metal ions, a property often exploited in the design of enzyme inhibitors.[1]

-

Aromatic Ring: Provides a rigid core for the spatial orientation of substituents and can participate in hydrophobic and π-stacking interactions.

This trifecta of functionalities allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making the nicotinic acid scaffold a highly adaptable platform for drug discovery. Its derivatives have shown promise in a wide range of therapeutic areas, from treating tuberculosis to managing hyperlipidemia and inflammation.[2][3]

Synthetic Strategies for Pyridine-3-Carboxylic Acid Derivatives

The synthesis of substituted pyridine-3-carboxylic acids can be approached through various methods, broadly categorized into the construction of the pyridine ring or the modification of a pre-existing pyridine core.

De Novo Pyridine Ring Synthesis

Multi-component reactions are often employed for the efficient construction of substituted pyridine rings. For instance, the Hantzsch pyridine synthesis and its variations allow for the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[4]

General Experimental Protocol: Multi-component Synthesis of a Pyridine Carboxylate Core

-

Reaction Setup: To a solution of a β-ketoester (1.0 equiv.) and a vinylogous amide (1.0 equiv.) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine).

-

Condensation: Stir the reaction mixture at room temperature or with gentle heating until the initial condensation is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization/Dehydration: Add a source of ammonia (e.g., ammonium acetate, 1.5 equiv.) and continue to heat the mixture, often to reflux. This step facilitates the cyclization and subsequent dehydration to form the pyridine ring.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired substituted pyridine carboxylate.

Modification of Pre-existing Pyridine Scaffolds

A common strategy involves the use of commercially available, simple pyridine derivatives that are then functionalized. For example, oxidation of an alkyl group on the pyridine ring can yield the carboxylic acid.[5] Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are invaluable for introducing substituents at specific positions on the pyridine ring.

Below is a diagram illustrating a generalized workflow for the synthesis and derivatization of the pyridine-3-carboxylic acid scaffold.

Caption: Proposed synthesis of the target scaffold.

Hypothesized Advantages and SAR Implications

The introduction of the 6-(2-oxoazepan-1-yl) group onto the pyridine-3-carboxylic acid scaffold could confer several advantageous properties:

-

Modulation of Physicochemical Properties: The caprolactam moiety would increase the molecular weight and likely the lipophilicity of the molecule, which could enhance membrane permeability and alter its pharmacokinetic profile.

-

Introduction of a New Interaction Point: The amide carbonyl of the caprolactam ring provides an additional hydrogen bond acceptor, potentially leading to new or enhanced interactions with a biological target.

-

Conformational Constraint: The linkage between the pyridine and caprolactam rings would have a preferred conformation, which could be beneficial for locking the molecule into a bioactive conformation, thereby increasing potency and selectivity.

-

Vector for Further Derivatization: The caprolactam ring itself can be substituted, offering additional points for modification to explore SAR. [6]

Conclusion

The pyridine-3-carboxylic acid scaffold is a proven and versatile platform in medicinal chemistry, with its derivatives showing a remarkable range of biological activities. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated make it an attractive starting point for drug discovery campaigns. The rational design of novel derivatives, such as the proposed 6-(2-oxoazepan-1-yl) substituted analog, which combines the established nicotinic acid core with the medicinally relevant caprolactam moiety, represents a promising strategy for the development of next-generation therapeutics. Further exploration of such hybrid scaffolds is warranted and holds significant potential for identifying novel drug candidates with improved efficacy and safety profiles.

References

-

Keim, C. L., et al. (2003). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 13(17), 2845-2848. Available at: [Link]

-

Wikipedia. (n.d.). Caprolactam. In Wikipedia. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. ACS Publications. Retrieved from [Link]

-

StudyGuides.com. (n.d.). Caprolactam (Chemical) – Study Guide. Retrieved from [Link]

-

Chen, I. C., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 402-408. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 116, 105334. Available at: [Link]

-

Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-944. Retrieved from [Link]

-

Drugs.com. (n.d.). Nicotinic acid derivatives. Retrieved from [Link]

-

Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56. Retrieved from [Link]

-

Ling, Y., et al. (2021). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug Design, Development and Therapy, 15, 4289–4338. Available at: [Link]

- Google Patents. (n.d.). US6346623B1 - Method for producing substituted pyridine-carboxylic acids.

-

Bolocan, I., et al. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63. Retrieved from [Link]

-

RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]

-

Organic Letters. (n.d.). Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines from (Phenylthio)carboxylic Acids and 2-[Aryl(tosylimino)methyl]acrylates. ACS Publications. Retrieved from [Link]

-

Kumar, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16396-16418. Available at: [Link]

-

Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. Available at: [Link]

-

Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

-

Mortell, K. H., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107. Available at: [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083. Available at: [Link]

-

ZORA. (n.d.). ε-Caprolactam. Retrieved from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic Acid: A Technical Guide

The following technical guide details the solubility profiling of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid (CAS 1780043-96-0). As specific peer-reviewed thermodynamic data for this compound is not currently indexed in public standard chemical engineering journals, this guide is structured as a strategic protocol and theoretical framework . It leverages structure-property relationships (SPR) to predict behavior and outlines the definitive experimental methodology required for validation, reflecting the rigorous standards of a Senior Application Scientist.

Executive Summary

6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid (CAS: 1780043-96-0) is a functionalized pyridine derivative featuring a carboxylic acid moiety at the C3 position and a bulky 2-oxoazepan-1-yl (caprolactam-derived) substituent at the C6 position. This structural motif combines a polar, ionizable head group (carboxylic acid, pKa ~4.8) with a lipophilic, non-planar tail (azepane ring).

Understanding its solubility profile is critical for:

-

Process Optimization: Designing efficient crystallization steps to remove impurities during synthesis.

-

Formulation: Selecting appropriate vehicles for bioavailability studies.

-

Purification: Identifying solvent systems that maximize yield and purity (e.g., anti-solvent precipitation).

Chemical Structure & Theoretical Solubility Behavior

Structural Analysis

The molecule exhibits amphiphilic character. The pyridine-3-carboxylic acid core dictates pH-dependent solubility in aqueous media, while the 2-oxoazepan-1-yl group significantly increases lipophilicity compared to the parent nicotinic acid.

-

Hydrogen Bond Donors (HBD): 1 (Carboxylic acid -OH).

-

Hydrogen Bond Acceptors (HBA): 4 (Pyridine N, Carboxylic C=O, Carboxylic -OH, Lactam C=O).

-

Predicted LogP: ~1.5 – 2.5 (Estimated). The azepane ring adds significant hydrophobic bulk, reducing water solubility compared to nicotinic acid (LogP 0.36) and enhancing solubility in medium-polarity organic solvents.

Predicted Solvent Interaction Trends

Based on "Like Dissolves Like" principles and functional group analysis, the expected solubility ranking is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole interactions with the lactam and carboxylic acid; disruption of intermolecular H-bonds. |

| Protic Polar | Methanol, Ethanol | High | Hydrogen bonding with the carboxyl group and pyridine nitrogen. Solubility likely decreases as alcohol chain length increases. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Good interaction with the lactam carbonyl; moderate solubility suitable for crystallization. |

| Non-Polar | Hexane, Heptane | Very Low | Lack of polar interactions to overcome the crystal lattice energy of the solid acid. |

| Aqueous | Water | pH Dependent | Low at neutral pH (unionized); High at pH > 6 (formation of carboxylate salt). |

Experimental Methodology for Solubility Determination

To establish an authoritative solubility profile, the Isothermal Saturation Method combined with Gravimetric Analysis or HPLC is the gold standard.

Materials & Apparatus

-

Compound: 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid (Purity > 99.0% by HPLC).

-

Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, THF, DMF).

-

Equipment:

-

Double-jacketed glass vessels (50 mL) with precise temperature control (±0.05 K).

-

Magnetic stirrers.

-

Syringe filters (0.22 µm PTFE).

-

Analytical balance (±0.0001 g accuracy) or HPLC-UV system.

-

Standard Operating Procedure (SOP)

This protocol ensures thermodynamic equilibrium is reached and data is reproducible.

Figure 1: Workflow for Isothermal Solubility Determination.

-

Preparation: Add excess solid compound to 20 mL of solvent in the jacketed vessel.

-

Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for 24–48 hours.

-

Validation: Verify equilibrium by sampling at 24h and 48h; concentrations should differ by < 2%.

-

Sampling: Stop stirring and allow phases to separate. Withdraw supernatant using a pre-heated syringe and filter.

-

Analysis:

-

Gravimetric: Evaporate solvent and weigh the residue.

-

HPLC: Dilute sample and analyze peak area against a calibration curve.

-

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to calculate dissolution enthalpy (

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature:

van't Hoff Analysis

To determine the thermodynamic driving forces:

-

Plot:

vs. -

Slope:

. -

Intercept:

.

Interpretation:

-

Positive

: Endothermic dissolution (solubility increases with temperature). -

Positive

: Entropy-driven process (disorder increases upon mixing).

Figure 2: Thermodynamic Analysis Logic.

Practical Applications in Drug Development[3]

Crystallization Solvent Selection

Based on the predicted profile:

-

Good Solvents (High Solubility): DMSO, Methanol.

-

Anti-Solvents (Low Solubility): Water (at acidic pH), Hexane, Diethyl Ether.

-

Strategy: Dissolve the crude acid in warm Methanol or DMSO, then slowly add Water or cool the solution to induce crystallization. This exploits the steep solubility gradient.

Purification of Synthesis Intermediates

If 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid is an intermediate, it likely contains unreacted starting materials (e.g., 6-chloronicotinic acid or azepan-2-one).

-

Wash Protocol: Trituration with Ethyl Acetate may remove non-polar impurities while retaining the product (if solubility is moderate).

-

Recrystallization: Ethanol/Water mixtures are often optimal for pyridine-carboxylic acids, balancing yield and purity.

References

-

Compound Registry: 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid. CAS No. 1780043-96-0. Available at:

-

Standard Protocol: Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. Link (Representative methodology).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics. Link

- Structural Analogue Data:Solubility of Nicotinic Acid in Organic Solvents. (General reference for the pyridine-carboxylic acid core behavior).

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid scaffold has emerged as a cornerstone in modern medicinal chemistry, most notably as the core of the highly successful anticoagulant, Apixaban. This technical guide provides an in-depth exploration of the primary biological target of this class of compounds, Coagulation Factor Xa (FXa). We will dissect the molecular interactions that drive the potent and selective inhibition of FXa, detail the structure-activity relationships (SAR) that govern efficacy, and provide comprehensive, field-proven experimental protocols for target validation and characterization. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting serine proteases.

Introduction: The Rise of a Privileged Scaffold

The pyridine-3-carboxylic acid moiety, a derivative of nicotinic acid (Vitamin B3), has a long history in drug discovery, with its derivatives showing a wide array of biological activities.[1][2] The addition of a 6-(2-oxoazepan-1-yl) group creates a unique three-dimensional structure that has proven to be exceptionally well-suited for targeting the active site of specific enzymes. The clinical and commercial success of Apixaban, a potent and selective inhibitor of Coagulation Factor Xa, has solidified the importance of this scaffold in the development of antithrombotic agents.[3][4] Understanding the precise molecular interactions and biological consequences of engaging FXa with these analogs is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Primary Biological Target: Coagulation Factor Xa

The central role of Factor Xa (FXa) in the coagulation cascade makes it a prime target for anticoagulant therapy.[5][6] FXa is a serine protease that catalyzes the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[7] By directly inhibiting FXa, 6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid analogs effectively block the amplification of the coagulation cascade, preventing thrombosis.[5]

Mechanism of Action: Direct, Reversible Inhibition

Analogs based on the 6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid scaffold, such as Apixaban, are direct, reversible, and highly selective inhibitors of FXa.[5] Unlike indirect inhibitors like heparin, their activity is independent of antithrombin III.[4] They bind to the active site of both free FXa and FXa complexed within the prothrombinase complex, effectively neutralizing its enzymatic activity.[5][8]

Molecular Interactions: A Tale of Two Pockets

The high-affinity binding of these analogs to FXa is a result of specific interactions within two key pockets of the enzyme's active site: the S1 and S4 pockets. The crystal structure of Apixaban in complex with human FXa (PDB ID: 2P16) provides a detailed roadmap of these interactions.[3][9]

-

The S1 Pocket (Specificity Pocket): The pyridine-3-carboxamide portion of the scaffold plays a crucial role in anchoring the molecule in the S1 pocket. This deep, negatively charged pocket is responsible for recognizing the substrate's P1 residue. The amide group of the pyridine-3-carboxamide forms key hydrogen bonds with the backbone of Gly216 and the side chain of Gln192.[10] The pyridine ring itself is involved in favorable aromatic interactions within the pocket.

-

The S4 Pocket (Hydrophobic Pocket): The 6-(2-oxoazepan-1-yl)phenyl moiety extends into the S4 pocket, a large, hydrophobic region. The phenyl ring engages in crucial π-π stacking interactions with the aromatic side chains of Tyr99, Phe174, and Trp215.[10] The 2-oxoazepan-1-yl group, a lactam ring, occupies a specific region within this pocket, and modifications to this ring can significantly impact potency and pharmacokinetic properties.

Caption: Binding of the analog in the FXa active site.

Structure-Activity Relationship (SAR)

Systematic modification of the 6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid scaffold has provided valuable insights into the structural requirements for potent FXa inhibition.

| Compound/Analog | Modification | FXa Ki (nM) | Reference |

| Apixaban | - | 0.08 | [8] |

| Analog 1 | Replacement of 2-oxoazepan-1-yl with morpholinone | Varies | [11] |

| Analog 2 | Substitution on the phenyl ring | Varies | [12] |

| Analog 3 | Modification of the pyridine-3-carboxamide | Varies | [13] |

Key SAR Insights:

-

The Pyridine-3-carboxamide Core is Essential: This moiety is critical for anchoring the inhibitor in the S1 pocket and maintaining high affinity. Modifications at this position generally lead to a significant loss of potency.[13]

-

The 6-Aryl Lactam is a Key Pharmacophore: The phenyl-lactam group, in this case, the 6-(2-oxoazepan-1-yl)phenyl moiety, is crucial for occupying the S4 pocket. The nature and size of the lactam ring can be modulated to fine-tune potency and pharmacokinetic properties.[10]

-

Substituents on the Phenyl Ring Influence Potency: The substitution pattern on the phenyl ring of the 6-aryl lactam moiety can impact interactions within the S4 pocket and influence overall inhibitory activity.[12]

Experimental Protocols for Target Validation and Characterization

Primary Target Validation: The Anti-Xa Chromogenic Assay

The most common and reliable method for determining the in vitro inhibitory activity of small molecules against FXa is the anti-Xa chromogenic assay.[14][15]

Principle:

This assay measures the residual activity of a known amount of FXa after incubation with the test inhibitor. A chromogenic substrate that is specifically cleaved by FXa is added, and the resulting color change is measured spectrophotometrically. The amount of color produced is inversely proportional to the inhibitory activity of the compound.[2][4]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Reconstitute purified human Factor Xa and a specific chromogenic substrate (e.g., S-2765) in an appropriate assay buffer (e.g., Tris-HCl with NaCl and CaCl2).

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted test compound solutions.

-

Add a fixed concentration of purified human Factor Xa to each well and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the chromogenic reaction by adding the pre-warmed chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Caption: Workflow for the anti-Xa chromogenic assay.

Selectivity Profiling

To assess the selectivity of the 6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid analogs, it is crucial to test their inhibitory activity against a panel of other serine proteases involved in the coagulation cascade (e.g., thrombin, Factor IXa, Factor VIIa) and other unrelated proteases.[8] Apixaban, for instance, exhibits over 30,000-fold selectivity for FXa over other coagulation proteases.[8] Standard chromogenic or fluorogenic assays specific to each protease can be employed for this purpose.

Off-Target Considerations and Metabolism

While analogs of 6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid are designed for high selectivity towards FXa, it is essential to consider potential off-target interactions. Apixaban has been shown to have a low potential for drug-drug interactions.[8]

The metabolism of these compounds is also a critical factor. Apixaban is primarily metabolized by CYP3A4/5, with O-demethylation and hydroxylation being the major pathways.[16] The major circulating metabolite in humans, O-demethyl apixaban sulfate, is inactive against FXa.[8] Understanding the metabolic fate of new analogs is crucial for predicting their in vivo efficacy and safety.

Conclusion

The 6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid scaffold represents a highly validated and privileged structure for the design of potent and selective Factor Xa inhibitors. A deep understanding of the molecular interactions within the S1 and S4 pockets of the FXa active site is key to the rational design of new analogs with improved properties. The experimental protocols outlined in this guide provide a robust framework for the characterization and validation of these compounds. As research in the field of anticoagulation continues to evolve, this versatile scaffold is poised to remain a critical tool in the development of safer and more effective antithrombotic therapies.

References

-

Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. PMC. [Link]

-

2P16: Factor Xa in Complex with the Inhibitor APIXABAN (BMS-562247) AKA 1-(4-METHOXYPHENYL)-7-OXO-6-(4-(2-OXO-1-PIPERIDINYL)PHENYL)-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3, 4-C]PYRIDINE-3-CARBOXAMIDE. RCSB PDB. [Link]

-

2p16 - Factor Xa in Complex with the Inhibitor APIXABAN (BMS-562247) AKA 1-(4-METHOXYPHENYL)-7-OXO-6-(4-(2-OXO-1-PIPERIDINYL)PHENYL)-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3, 4-C]PYRIDINE-3. PDBj. [Link]

-

Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. PMC. [Link]

-

Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. PubMed. [Link]

-

A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa. PMC. [Link]

-

Anti-Xa Assays. Practical-Haemostasis.com. [Link]

-

Molecular interaction of FXa enzyme bound to Apixaban (orange), compound 14 (blue), and compound 9 (green). ResearchGate. [Link]

-

Apixaban | C25H25N5O4 | CID 10182969. PubChem. [Link]

-

Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. PubMed. [Link]

-

Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

-

Kinetic parameters of factor Xa inhibition by apixaban or rivaroxaban as measured using meizothrombin-DAPA fluorescence. ResearchGate. [Link]

-

Apixaban | Manasa Life Sciences. Manasa Life Sciences. [Link]

-

In Vitro Evaluation of Apixaban, a Novel, Potent, Selective and Orally Bioavailable Factor Xa Inhibitor. | Request PDF. ResearchGate. [Link]

-

Quantitative structure-activity relationship – Knowledge and References. Taylor & Francis. [Link]

-

ANTI-XA HEPARIN KIT. R2 Diagnostics. [Link]

-

BIOPHENTM ANTI-Xa (2 Stages Heparin Assay). CoaChrom Diagnostica. [Link]

-

Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review. PMC. [Link]

-

Apixaban: an oral direct factor-xa inhibitor. PubMed. [Link]

-

Potential Therapeutic Roles for Direct Factor Xa Inhibitors in Coronavirus Infections. PubMed. [Link]

-

Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]

-

Apixaban - Metabolism, Pharmacologic Properties and Drug Interactions | Request PDF. ResearchGate. [Link]

-

Factor Xa inhibitors. Adooq Bioscience. [Link]

-

Clinical pharmacology of direct and indirect factor Xa inhibitors. PubMed. [Link]

-

Introduction and Application of Quantitative Structure Activity Relationship. Systematic Reviews in Pharmacy. [Link]

Sources

- 1. Apixaban | Manasa Life Sciences [manasalifesciences.com]

- 2. coachrom.com [coachrom.com]

- 3. researchgate.net [researchgate.net]

- 4. r2diagnostics.com [r2diagnostics.com]

- 5. Apixaban: an oral direct factor-xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2p16 - Factor Xa in Complex with the Inhibitor APIXABAN (BMS-562247) AKA 1-(4-METHOXYPHENYL)-7-OXO-6-(4-(2-OXO-1-PIPERIDINYL)PHENYL)-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3, 4-C]PYRIDINE-3-CARBOXAMIDE - Summary - Protein Data Bank Japan [pdbj.org]

- 14. Anti-Xa Assays [practical-haemostasis.com]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reagents used in the coupling of 2-oxoazepane to pyridine-3-carboxylic acid

Application Note & Protocol Guide

Topic: A Strategic Guide to the Amide Coupling of 2-Oxoazepane and Pyridine-3-Carboxylic Acid: Reagents, Mechanisms, and Optimized Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Significance of N-Acyl Lactam Synthesis

The formation of an amide bond is one ofthe most frequently performed reactions in medicinal chemistry and drug discovery.[1] The target structure, formed by coupling 2-oxoazepane (ε-caprolactam) with pyridine-3-carboxylic acid (nicotinic acid), represents a class of N-acyl lactams. These motifs are integral to a wide range of biologically active molecules and advanced materials.

However, this specific transformation presents a significant synthetic challenge that distinguishes it from standard amide couplings. The nitrogen atom in 2-oxoazepane is part of a pre-existing amide (a lactam), and its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. This delocalization renders the lactam nitrogen substantially less nucleophilic than a typical primary or secondary amine, making the direct reaction with a carboxylic acid kinetically prohibitive.[2]

Therefore, a successful coupling hinges on the potent activation of the carboxylic acid moiety to create a highly electrophilic intermediate that can be intercepted by the weakly nucleophilic lactam. This guide provides a comprehensive analysis of the most effective coupling reagents for this task, detailing their mechanisms of action and providing field-tested protocols for practical application.

Part 1: Mechanistic Insights into Carboxylic Acid Activation

To overcome the kinetic barrier, the hydroxyl group of the carboxylic acid must be converted into a better leaving group.[3] This is achieved using coupling reagents that generate highly reactive intermediates. The two most prevalent and effective classes of reagents for this purpose are carbodiimides and onium salts.

The Carbodiimide Pathway: EDC and Activating Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are considered "zero-length" crosslinkers that facilitate amide bond formation without becoming part of the final product.[4] The mechanism involves several key steps:

-

Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[4][5]

-

Nucleophilic Attack: This intermediate can be directly attacked by an amine to form the amide bond. However, due to its instability, it is prone to side reactions.

-

The Role of Additives: To improve efficiency and suppress side reactions, additives are crucial.

-

1-Hydroxybenzotriazole (HOBt): HOBt intercepts the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is more stable than the O-acylisourea, reducing the risk of hydrolysis and minimizing a common side reaction that forms an unreactive N-acylurea byproduct.[5][6]

-

4-(N,N-Dimethylamino)pyridine (DMAP): For weakly nucleophilic amines like lactams, DMAP can act as a hyper-nucleophilic acyl transfer catalyst. It reacts with the activated intermediate to form a highly reactive acyliminium ion, which is more susceptible to attack by the lactam nitrogen.[1]

-

The Onium Salt Pathway: The Power of HATU

Onium salts, particularly uronium/aminium types like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are renowned for their high reactivity and efficiency, especially in challenging couplings.[7][8]

-

Base-Mediated Activation: In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.

-

Active Ester Formation: The resulting carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt due to the electron-withdrawing effect of the pyridine nitrogen, which increases the electrophilicity of the carbonyl carbon.

-

Rapid Coupling: This highly activated ester reacts swiftly with the lactam nucleophile to form the final amide product, with low rates of side reactions.[7]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. peptide.com [peptide.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

Application Note: Purification Strategies for 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid

Executive Summary

This guide details the purification protocols for 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid (CAS: 1780043-96-0). This molecule presents a classic "zwitterionic trap" in chromatography due to the coexistence of a basic pyridine nitrogen, an acidic carboxylic acid, and a polar lactam moiety.

Successful isolation requires a strategy that manages the ionization state of the molecule to prevent peak tailing and solubility crashes. This note provides a scalable workflow from crude synthesis workup (Flash) to final pharmaceutical-grade polishing (Prep HPLC), grounded in the physicochemical principles of nicotinic acid derivatives.

Physicochemical Analysis & Separation Logic

The Molecule

-

Core Structure: Nicotinic acid (Pyridine-3-carboxylic acid) scaffold.[1]

-

Substituent: A caprolactam ring (2-oxoazepan-1-yl) attached at the C6 position.

-

Key Challenge:

-

Amphoteric Nature: The molecule possesses an acidic proton (

for -COOH) and a basic center ( -

Isoelectric Point (pI): At pH

3.5–4.0, the net charge is zero (zwitterion), leading to minimum solubility and maximum retention, but also potential peak splitting. -

Lactam Polarity: The 7-membered lactam ring increases polar surface area, necessitating polar-embedded or aqueous-stable stationary phases.

-

The Separation Strategy

To achieve sharp peak shapes and reproducible retention, the chromatography must be performed away from the isoelectric point.

-

Strategy A (Acidic Mode - Recommended): Operating at pH < 2.5 (using TFA or Formic Acid) protonates both the pyridine nitrogen and the carboxylic acid. The molecule travels as a cation. This suppresses silanol interactions and ensures a single ionic species.

-

Strategy B (Mixed-Mode): For difficult separations from non-ionic impurities, a mixed-mode column (C18 + Cation Exchange) exploits the positive charge on the pyridine ring.

Workflow Visualization

The following decision tree outlines the purification logic based on crude purity and scale.

Figure 1: Purification workflow emphasizing isoelectric precipitation as a pre-chromatographic cleanup step.

Detailed Protocols

Method A: Flash Chromatography (Intermediate Purification)

Objective: Rapid isolation of gram-scale material from crude reaction mixtures. Constraint: Normal phase (Silica) is often unsuitable due to strong adsorption of the pyridine acid. Reverse Phase (C18) Flash is required.

| Parameter | Specification |

| Stationary Phase | Spherical C18 Flash Cartridge (20–40 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Sample Loading | Dry load on Celite (preferred) or liquid load in DMSO/MeOH (1:1). |

| Flow Rate | Optimized for cartridge size (e.g., 15–25 mL/min for 12g column). |

| Detection | UV 254 nm (Pyridine) and 210 nm (Lactam/Amide). |

Gradient Profile:

-

Equilibration: 5% B (2 CV).

-

Hold: 5% B (1 CV) to elute salts/polar impurities.

-

Ramp: 5% to 60% B over 15 CV.

-

Wash: 95% B (3 CV).

Technical Note: If the compound streaks, switch the modifier from Formic Acid to Trifluoroacetic Acid (TFA) at 0.05% . The trifluoroacetate counter-ion provides stronger ion-pairing, sharpening the peak of the cationic pyridine.

Method B: Preparative HPLC (High Purity Isolation)

Objective: Final polishing to >98% purity for biological assays.

| Parameter | Specification |

| Column | C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 21.2 x 150 mm. |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Flow Rate | 20 mL/min (typical for 21.2 mm ID). |

| Injection Vol. | 500 µL – 2 mL (concentration dependent). |

| Target Purity | >99% (Area %). |

Step-by-Step Protocol:

-

Sample Prep: Dissolve crude solid in DMSO:Water (1:1). If cloudy, add TFA dropwise until clear (protonation improves solubility). Filter through 0.45 µm PTFE.

-

Gradient:

-

0–2 min: 5% B (Isocratic hold).

-

2–12 min: 5%

45% B (Linear gradient). -

12–14 min: 95% B (Wash).

-

-

Fraction Collection: Trigger on Slope + Threshold at 254 nm.

-

Post-Run Processing: Pool fractions. Critical: Do not rotovap to dryness immediately if TFA is used, as residual acid can degrade the lactam over time. Lyophilize (freeze-dry) to remove water and TFA simultaneously.

Method C: Analytical QC (Purity Check)

Objective: Validate purity and identity.

-

Column: C18 Analytical (4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 10mM Ammonium Formate (pH 3.0) / B: ACN.[2][3]

-

Gradient: 5–95% B over 10 min.

-

Rationale: Using a buffered mobile phase (Ammonium Formate) at pH 3.0 ensures robust retention times compared to simple acid additives, making the method transferrable between labs.

Troubleshooting & Optimization

The "Isoelectric Crash"

Symptom: Sample precipitates on the head of the column or blocks the injector. Cause: The sample solvent pH is near the pI (approx pH 3.5–4.0), causing zwitterionic aggregation. Solution: Ensure the sample solvent is distinctly acidic (pH < 2 using TFA) or basic (pH > 8 using Ammonium Hydroxide) before injection. Note: Acidic is preferred for C18 retention.

Peak Tailing

Symptom: Asymmetrical peaks with a long "tail" on the right. Cause: Interaction between the positively charged pyridine nitrogen and residual silanols on the silica backbone. Fix:

-

Increase TFA concentration to 0.1%.

-

Use a "High pH" resistant C18 column (e.g., Gemini NX, XBridge) and run at pH 9.5 (using Ammonium Bicarbonate). At high pH, the pyridine is neutral, and the carboxylic acid is ionized (COO-), eliminating the cation-silanol repulsion issue.

Mechanism of Separation (DOT Diagram)

Figure 2: Impact of Mobile Phase pH on the ionization state and chromatographic behavior of the target molecule.

References

-

PubChem. 6-Aminonicotinic acid (Related Structure Data).[4] National Library of Medicine. Available at: [Link]

-

Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. Application Note. Available at: [Link]

-

Helix Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Application Note. Available at: [Link]

-

Organic Chemistry Data. pKa Values of Nitrogen Heterocycles. Available at: [Link]

Sources

Application Note & Protocol Guide: Crystallization of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic Acid

For: Researchers, scientists, and drug development professionals engaged in the purification and solid-state characterization of pharmaceutical intermediates.

Abstract

The control of solid-state properties is a cornerstone of modern pharmaceutical development, directly impacting a drug substance's stability, bioavailability, and manufacturability. Crystallization is the principal unit operation for controlling these properties, including purity, particle size distribution, and crystalline form (polymorphism). This document provides a comprehensive technical guide to developing robust crystallization protocols for 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid, a pyridine carboxylic acid derivative of interest in pharmaceutical synthesis. We will move beyond simple procedural lists to explain the underlying physicochemical principles that govern crystal formation. This guide details methodologies for cooling crystallization, anti-solvent addition, and evaporative techniques, supplemented by a systematic troubleshooting framework. The objective is to empower researchers to rationally design, execute, and optimize crystallization processes to achieve desired product attributes.

Introduction: The Criticality of Crystallization

6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid belongs to the class of pyridine carboxylic acids, compounds frequently utilized as building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The final crystallization step is not merely a purification method; it is the critical point at which the solid-state properties of the compound are defined.

Many drug substances can exist in multiple crystalline forms with different arrangements in the crystal lattice, a phenomenon known as polymorphism.[1] These different forms, or polymorphs, can exhibit varied physicochemical properties, including:

-

Solubility and Dissolution Rate: Directly impacts bioavailability.[2]

-

Melting Point & Stability: Affects shelf-life and processing conditions.[1]

-

Mechanical Properties: Influences tablet formulation and manufacturing, such as powder flow and compaction.[1][3]

The unexpected appearance of a more stable, less soluble polymorph can have profound consequences, as famously demonstrated by the case of the HIV drug Ritonavir.[1] Therefore, a thorough understanding and control of the crystallization process are paramount to ensure product consistency, efficacy, and safety. This guide provides the foundational techniques to begin this critical work.

Pre-Crystallization Essentials: Physicochemical Foundation

Before attempting crystallization, a baseline understanding of the molecule's properties is essential for rational solvent selection and method design. For pyridine carboxylic acids, two properties are particularly influential:

-

Aqueous pKa: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group means the molecule's charge state is pH-dependent. This significantly affects its solubility in aqueous and protic solvents.[4]

-

Solubility Profile: A systematic solubility screen across a range of solvents with varying polarities is the most crucial preliminary step. This data informs which solvents are suitable for different crystallization techniques.

Protocol: Rapid Solubility Assessment

-

Solvent Selection: Choose a diverse set of 8-12 solvents (see Table 1).

-

Sample Preparation: Add ~10 mg of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid to a small vial.

-

Solvent Addition: Add the selected solvent dropwise (e.g., in 0.1 mL increments) while stirring at ambient temperature.

-

Observation: Record the volume of solvent required to achieve complete dissolution.

-

Heating: If the solid does not dissolve in ~2 mL of solvent, heat the mixture gently towards the solvent's boiling point and observe solubility.

-

Classification: Classify the compound's solubility in each solvent as 'freely soluble', 'soluble', 'sparingly soluble', or 'insoluble'. This classification will guide the selection of crystallization methods.

| Solvent | Boiling Point (°C) | Polarity Index | Potential Role |

| Water | 100.0 | 10.2 | Cooling (if soluble hot), Anti-solvent |

| Methanol | 64.7 | 5.1 | Good Solvent, Cooling |

| Ethanol | 78.4 | 4.3 | Good Solvent, Cooling |

| Isopropanol (IPA) | 82.6 | 3.9 | Good Solvent, Cooling |

| Acetonitrile | 81.6 | 5.8 | Good Solvent, Cooling |

| Acetone | 56.0 | 5.1 | Good Solvent, Evaporative |

| Ethyl Acetate | 77.1 | 4.4 | Moderate Solvent |

| Toluene | 110.6 | 2.4 | Anti-solvent |

| Heptane | 98.4 | 0.1 | Anti-solvent |

| Dichloromethane (DCM) | 39.6 | 3.1 | Good Solvent, Evaporative |

| Table 1: Common solvents for crystallization screening. |

Core Crystallization Protocols

Crystallization is fundamentally a process of generating a supersaturated solution from which the solute can precipitate in an ordered, crystalline form.[5] The method of achieving supersaturation defines the technique.

Cooling Crystallization

A typical workflow for anti-solvent crystallization.

-

Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Good Solvent: Methanol; Anti-solvent: Water or Toluene).

-

Dissolution: Dissolve the crude 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid in a minimum amount of the "good" solvent at room temperature to create a clear, concentrated solution.

-

Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent dropwise. Causality: Slow addition is critical. Adding the anti-solvent too quickly can cause the compound to "oil out" or precipitate as an amorphous solid by creating excessively high local supersaturation. [9][10]4. Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (the "cloud point"), indicating the onset of nucleation.

-

Growth: After the cloud point is reached, continue adding the anti-solvent slowly to complete the precipitation.

-

Aging: Allow the resulting slurry to stir (age) for a period (e.g., 1-2 hours) to allow the crystals to grow and potentially transition to a more stable form.

-

Isolation: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Slow Evaporation Crystallization

This technique is straightforward and often used for generating high-quality single crystals for X-ray diffraction. It is suitable for compounds that are soluble at room temperature and are not volatile. Supersaturation is achieved as the solvent volume slowly decreases. [11][12]

-

Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble (e.g., acetone, dichloromethane).

-

Dissolution: Prepare a solution that is near saturation at room temperature.

-

Filtration: Filter the solution to remove any particulate matter, which could act as unwanted nucleation sites. [11]4. Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with a perforated cap or paraffin film with small holes poked in it. Causality: The size and number of holes control the rate of evaporation. A slower rate generally leads to fewer, larger, and higher-quality crystals. [11]5. Incubation: Place the vessel in a location free from vibration and allow the solvent to evaporate over several hours to days.

-

Isolation: Once suitable crystals have formed, they can be carefully removed from the remaining mother liquor.

Troubleshooting Common Crystallization Problems

Even with careful planning, crystallization experiments can encounter issues. A systematic approach to troubleshooting is essential for success.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | 1. Solution is not supersaturated (too much solvent used). [13] 2. Solution is supersaturated but requires nucleation. [13] | 1. Gently boil off some solvent to increase concentration and attempt to cool again. [14] 2. Try scratching the inside of the flask with a glass rod at the solution's surface. [15] 3. Add a "seed crystal" from a previous successful batch. [15] |

| "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the solute (or its impure form). 2. The solution is becoming supersaturated too quickly at a high temperature. [13] | 1. Re-heat the mixture to redissolve the oil. Add a small amount of additional solvent to lower the saturation point. [14] 2. Allow the solution to cool more slowly (e.g., by insulating the flask). [13] |

| Rapid Precipitation / Powder Formation | 1. The solution is too concentrated. 2. Cooling is too rapid. [14] | 1. Re-heat to dissolve the solid, add more solvent, and re-cool slowly. [14] 2. For anti-solvent addition, ensure the anti-solvent is added much more slowly and with very efficient mixing. |

| Poor Yield | 1. Too much solvent was used initially. [14] 2. The compound has significant solubility even at low temperatures. | 1. If the mother liquor is retained, concentrate it by evaporation and cool again to obtain a second crop of crystals. 2. Ensure the final cooling step (ice bath) is sufficiently long. |

Conclusion

The successful crystallization of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid is an achievable goal through the systematic application of fundamental principles. The protocols for cooling, anti-solvent, and evaporative crystallization provided herein serve as robust starting points for process development. The key to success lies not in rigid adherence to a single procedure, but in understanding the causal relationships between solvent choice, saturation levels, and cooling/addition rates. By employing the troubleshooting guide and performing careful post-crystallization analysis (e.g., microscopy, XRPD, DSC), researchers can optimize for purity, yield, and the desired polymorphic form, ensuring the production of a consistent and high-quality material for downstream applications.

References

-

SATHEE. Chemistry Crystallization. [Link]

-

Andritz Group. Crystallization process guide | industrial use. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

-

PubMed. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. [Link]

-

PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. [Link]

-

University of Bath. (2006, January 8). Crystallisation Techniques. [Link]

-

Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. [Link]

-

Myande Group. Cooling/Freezing Crystallization. [Link]

- Google Patents.

-

RM@Schools. Antisolvent Crystallization. [Link]

-

Oxford Academic. 7 Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals. [Link]

-

ResearchGate. Crystal Polymorphism in Pharmaceutical Science. [Link]

-

International Journal of Applied Pharmaceutics. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

-

Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

-

NIH National Library of Medicine. Crystallization of Membrane Proteins by Vapor Diffusion. [Link]

-

Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. [Link]

-

University of York. Problems with Recrystallisations. [Link]

-

Quora. (2017, April 5). What should I do if crystallisation does not occur?. [Link]

-

MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

-

Evaporation Tech. Evaporation Crystallization Equipment, Engineering Solution. [Link]

-

RSC Publishing. (2015, February 24). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. [Link]

Sources

- 1. Why Polymorphism is Key in Drug Development! [pharmacores.com]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 5. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 6. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]

- 7. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 8. Crystallization process guide | industrial use | ANDRITZ [andritz.com]

- 9. mt.com [mt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. depts.washington.edu [depts.washington.edu]

- 12. evap.myandegroup.com [evap.myandegroup.com]

- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. quora.com [quora.com]

Troubleshooting & Optimization

Improving reaction yield of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid synthesis

To: User From: Dr. Aris Thorne, Senior Application Scientist, PharmaSynth Technical Solutions Subject: Technical Guide: Optimization of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid Synthesis

Executive Summary & Strategic Analysis

You are encountering yield issues with the synthesis of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid . Based on the electronic properties of the substrates, attempting to couple caprolactam directly with 6-halonicotinic acid is the primary failure point. The free carboxylic acid moiety at C3 acts as a catalyst poison (sequestering Cu/Pd) and creates solubility challenges that hinder the nucleophilic attack at C6.

The Solution: You must adopt a "Protect-Couple-Hydrolyze" strategy.

-

Protection: Convert 6-chloronicotinic acid to Methyl 6-chloronicotinate .

-

Coupling: Perform the C–N bond formation using Buchwald-Hartwig (Palladium) or Goldberg (Copper) catalysis.

-

Hydrolysis: Saponify the ester to release the final acid.

This guide provides two validated protocols and a troubleshooting matrix to maximize your yield.

Validated Synthetic Protocols

Method A: Palladium-Catalyzed Buchwald-Hartwig Coupling (High Yield / High Cost)

Recommended for milligram-to-gram scale discovery chemistry where yield is paramount.

Reaction Scheme:

Protocol:

-

Reagents:

-

Methyl 6-chloronicotinate (1.0 equiv)

-

Caprolactam (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃ (1-2 mol%)

-

Ligand: Xantphos (1.5 equiv relative to Pd). Note: Xantphos is superior for lactams due to its wide bite angle.

-

Base: Cs₂CO₃ (2.0 equiv). Must be anhydrous and finely ground.

-

Solvent: 1,4-Dioxane (anhydrous, degassed).

-

-

Procedure:

-

Charge an oven-dried Schlenk flask with ester, caprolactam, base, catalyst, and ligand.

-

Evacuate and backfill with Argon (3x).

-

Add dioxane via syringe.

-

Heat to 100°C for 12–16 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

-

-

Hydrolysis (Final Step):

-

Dissolve intermediate in THF/Water (1:1). Add LiOH (3 equiv). Stir at RT for 2h. Acidify to pH 3 to precipitate the product.

-

Method B: Copper-Catalyzed Goldberg Reaction (Scalable / Lower Cost)

Recommended for multi-gram to kilo scale.

Protocol:

-

Reagents:

-

Methyl 6-chloronicotinate (1.0 equiv)

-

Caprolactam (1.5 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)

-

Base: K₃PO₄ (2.5 equiv)

-

Solvent: Toluene or DMF.

-

-

Procedure:

-

Combine solid reagents in a sealed tube.

-

Add solvent and ligand under inert atmosphere.

-

Heat to 110°C for 24 hours.

-